molecular formula C6H16Si B108246 Triethyl(silane-d) CAS No. 1631-33-0

Triethyl(silane-d)

Cat. No. B108246
CAS RN: 1631-33-0
M. Wt: 117.28 g/mol
InChI Key: AQRLNPVMDITEJU-WHRKIXHSSA-N
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Description

Triethyl(silane-d) is not directly mentioned in the provided papers, but the synthesis and properties of various organosilicon compounds, which are closely related to triethyl(silane-d), are discussed. These compounds typically consist of silicon atoms bonded to organic groups and are of interest due to their potential applications in materials science, organic synthesis, and coordination chemistry.

Synthesis Analysis

The synthesis of organosilicon compounds can involve several strategies, including hydrolysis and polycondensation, as seen with trialkoxy(alkyl)silanes , and the use of reagents in cross-coupling reactions, such as the synthesis of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane for the production of β-trifluoromethylstyrene derivatives . Additionally, the synthesis of tris(mercaptomethyl)silane from tris(chloromethyl)silane and the generation of bis(triisopropylsilyl)silylene from tris(triisopropylsilyl)silane are examples of the diverse synthetic routes available for organosilicon compounds.

Molecular Structure Analysis

The molecular structures of organosilicon compounds are characterized using techniques such as X-ray crystallography and NMR spectroscopy. For instance, tris[2-(dimethylamino)phenyl]silane was characterized by X-ray crystallography, revealing the encapsulation of the hydrogen atom bonded to silicon . Similarly, the unusual nearly coplanar structure of tris(triisopropylsilyl)silane was determined by X-ray and neutron diffraction . The crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane was also elucidated, providing insights into its potential as a ligand for transition-metal coordination chemistry .

Chemical Reactions Analysis

Organosilicon compounds participate in a variety of chemical reactions. For example, tris(trimethylsilyl)silane undergoes autoxidation with molecular oxygen to form a specific product . The reaction of dichloromethyl-tris(trimethylsilyl)silane with organolithium reagents involves a series of isomerization and addition reactions, leading to the formation of bis(trimethylsilyl)methyl-disilanes . These reactions highlight the reactivity and versatility of organosilicon compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by their molecular structure and the nature of their substituents. For instance, the platy morphology of the hydrolyzed and polycondensed trialkoxy(alkyl)silanes and the thermal stability of a kinetically stabilized silanethione are notable properties. The compounds' reactivity towards oxygen and their behavior in cross-coupling reactions also reflect their chemical properties.

Scientific Research Applications

  • Radical-Based Reducing Agent : Tris(trimethylsily1)silane, a compound closely related to Triethyl(silane-d), has been identified as an effective reducing agent for various organic compounds. It functions as a mediator in forming intermolecular carbon-carbon bonds via radicals, allowing a variety of organic substrates to be used as alkyl radical precursors (Ballestri et al., 1991).

  • Synthetic Chemistry Applications : Tris(trimethylsilyl)silane (TTMSS) has found widespread applications in organic chemistry over the past 30 years. It has been used in functional group insertion, transformations, preparation of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu et al., 2018).

  • Hydrosilylation and Radical Reactions : Recent applications of tris(trimethylsilyl)silane in radical reductions and hydrosilylation show its ability to carry out reactions under mild conditions with high yields and excellent chemo-, regio-, and stereoselectivity (Chatgilialoglu & Lalevée, 2012).

  • Inorganic-Organic Layered Materials : Triethoxy(alkyl)silanes, similar in structure to Triethyl(silane-d), have been used to form highly-organized inorganic-organic layered materials, demonstrating their potential in material science applications (Shimojima et al., 1997).

  • Cross-Coupling in Organic Synthesis : Aryl(triethyl)silanes, closely related to Triethyl(silane-d), undergo cross-coupling with iodoarenes, facilitated by catalytic amounts of copper(II) compounds. This transformation allows coupling of aromatic hydrocarbons with iodoarenes via triethylsilylation, highlighting its utility in organic synthesis (Komiyama et al., 2016).

Safety And Hazards

Triethyl(silane-d) is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . Proper precautions should be taken to vent possible hydrogen buildup when opening vessels in which triethylsilane is stored .

Future Directions

Triethyl(silane-d) is a stable isotope with 97 atom % D and is available for shipping . It has a wide range of applications in organic chemistry thanks to its simple but potent chemical formula, C6H16Si . Unique properties make this compound stand out . It’s frequently used as a reducing agent in organic chemistry . Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .

properties

IUPAC Name

deuterio(triethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLNPVMDITEJU-WHRKIXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[SiH](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450711
Record name Triethyl(silane-d)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl(silane-d)

CAS RN

1631-33-0
Record name Triethylsilane-d
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Record name Triethyl(silane-d)
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Record name 1631-33-0
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Synthesis routes and methods I

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
[Compound]
Name
lactam
Quantity
3.96 g
Type
reactant
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lactam
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[Compound]
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hemiaminal
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0 (± 1) mol
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reactant
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[Compound]
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7a
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9.47 g
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reactant
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solution
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33 mL
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4.21 mL
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lactam
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Synthesis routes and methods II

Procedure details

(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester (988 mg, 3.30 mmol) was dissolved in CH2Cl2 (20 ml) under an atmosphere of dry N2. To this solution was added triethylsilane (2.10 ml, 13.2 mmol), triethylamine (330 μl, 2.37 mmol) and palladium(II) chloride (165 mg). The reaction was then heated to reflux and stirred at this temperature for one hour. The reaction was then quenched with the addition of saturated ammonium chloride solution (3.0 ml). The reaction is then partitioned between CH2Cl2 and 0.1 N NaOH. The CH2Cl2 layer was dried over MgSO4, filtered and concentrated under vacuum to give the titled compound along with unreacted triethylsilane: C.I. m/z 166 [M+1].
Name
(6,6-Dimethyl-2-methylene-bicyclo[3.1.1]hept-3-ylmethyl)-carbamic acid benzyl ester
Quantity
988 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
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reactant
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Quantity
330 μL
Type
reactant
Reaction Step Two
Quantity
165 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyl(silane-d)
Reactant of Route 2
Triethyl(silane-d)
Reactant of Route 3
Triethyl(silane-d)
Reactant of Route 4
Triethyl(silane-d)
Reactant of Route 5
Triethyl(silane-d)
Reactant of Route 6
Triethyl(silane-d)

Citations

For This Compound
12
Citations
AKL Teo, WY Fan - RSC advances, 2014 - pubs.rsc.org
In the light of uncertainty over the amount of recoverable fossil fuel reserves, hydrogen is touted to be a promising energy carrier in the future. Nevertheless, hydrogen storage remains a …
Number of citations: 14 pubs.rsc.org
S Lucarini, A Bedini, G Spadoni… - Organic & Biomolecular …, 2008 - pubs.rsc.org
A novel, efficient and diastereoselective procedure was developed for the gram-scale synthesis of cis-4-phenyl-2-propionamidotetralin (4-P-PDOT), a selective MT2melatonin receptor …
Number of citations: 14 pubs.rsc.org
TG Linford-Wood - 2023 - researchportal.bath.ac.uk
Techniques in a chemist’s arsenal that uncover precise detail of chemical transformations are vital for mechanistic understanding and reaction design. Isotopic-labelling is such a tool. …
Number of citations: 0 researchportal.bath.ac.uk
R Savela, M Majewski, R Leino - European Journal of Organic …, 2014 - Wiley Online Library
A simple and efficient iron‐catalyzed method for arylation of aromatic carbonyl compounds is reported. The use of 4 % FeCl 3 or Fe(acac) 3 as the catalyst, in combination with a slight …
D Todd - 2017 - deepblue.lib.umich.edu
A new method for the reductive coupling of enals or enones and alkynes has been developed. The method results in a unique net four-electron reduction of the starting materials, …
Number of citations: 0 deepblue.lib.umich.edu
S Mondal, B Stevanovic, E Butler, JW Wang… - Chemical …, 2023 - pubs.rsc.org
We report a mild, electrochemical trihydrodefluorination (e-THDF) for breaking highly stable C–F bonds in trifluoromethyl arenes to form the corresponding methyl arene products. …
Number of citations: 4 pubs.rsc.org
S Lucarini, M Alessi, A Bedini, G Giorgini… - Chemistry–An Asian …, 2010 - Wiley Online Library
A clean, efficient, and diasteroselective (dr >95 %) catalytic hydrogenation of the enamide N‐(4‐phenyl‐3,4‐dihydronaphthalen‐2‐yl)propionamide (2 a) using palladium on carbon is …
Number of citations: 5 onlinelibrary.wiley.com
N Phaisarn - 2022 - digital.car.chula.ac.th
Deuterium-labeled compounds are in great demand in many applications, especially as reference standards for various analytical techniques. The objective of this study is to develop …
Number of citations: 0 digital.car.chula.ac.th
SM Gokhale - lib.unipune.ac.in
Viewed on the above lines, very few organic synthesis satisfy the intellectual curiosity of organic chemists. Hence the quest is on for newer reagents for oxidation, shorter route to A, …
Number of citations: 2 lib.unipune.ac.in
M Hashimoto, Y Hatanaka - Chemical and pharmaceutical bulletin, 2004 - jstage.jst.go.jp
… Undecanoic Acid (6b) Compound 3b (14.0 mg, 32.60mmol) and triethylsilane-D (0.015 ml, 94.25mmol) were dissolved in TFA (0.2ml). The reaction mixture was treated in the same …
Number of citations: 14 www.jstage.jst.go.jp

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